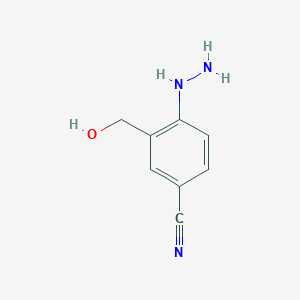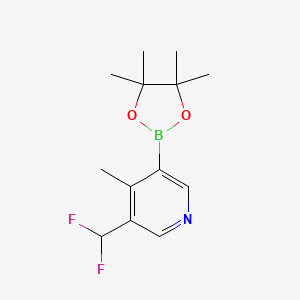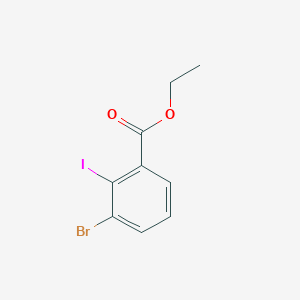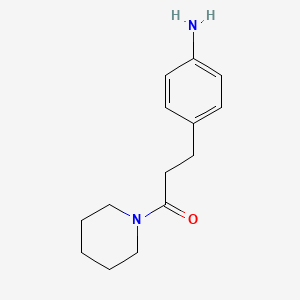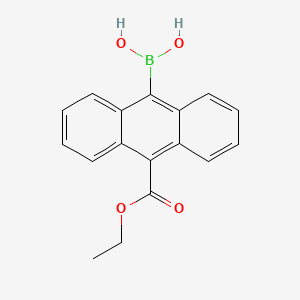
Ethyl (2S,7aR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S,7aR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate is a fluorinated organic compound with a unique structure that includes a tetrahydro-1H-pyrrolizine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S,7aR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and fluorinated amines.
Cyclization: The key step involves the cyclization of the intermediate to form the tetrahydro-1H-pyrrolizine ring. This is usually achieved through a condensation reaction under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl (2S,7aR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thiols, amines
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Thiol or amine derivatives
科学的研究の応用
Ethyl (2S,7aR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.
Materials Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studying enzyme interactions and receptor binding due to its fluorinated moiety, which can enhance binding affinity and selectivity.
Industrial Applications: It is explored for use in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of Ethyl (2S,7aR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways or inflammatory responses.
Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites, thereby influencing the biological activity of the target molecules.
類似化合物との比較
Similar Compounds
- (2S,7aR,8R,8aS,11S,11aS,11bS,11cS)-8-Ethyl-11-methyl-2-[(2S,4S)-4-methyl-5-oxotetrahydro-2-furanyl]dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one
- (2S,7aR)-2-ethyl-2,3,5,6,7,7a-hexahydro-1H-indene-1,5-dione
Uniqueness
Ethyl (2S,7aR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate is unique due to its fluorinated tetrahydro-1H-pyrrolizine ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and selectivity compared to non-fluorinated analogs.
特性
分子式 |
C10H16FNO2 |
|---|---|
分子量 |
201.24 g/mol |
IUPAC名 |
ethyl (2S,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate |
InChI |
InChI=1S/C10H16FNO2/c1-2-14-9(13)10-4-3-5-12(10)7-8(11)6-10/h8H,2-7H2,1H3/t8-,10+/m0/s1 |
InChIキー |
BJARZHUOZVOTQI-WCBMZHEXSA-N |
異性体SMILES |
CCOC(=O)[C@]12CCCN1C[C@H](C2)F |
正規SMILES |
CCOC(=O)C12CCCN1CC(C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



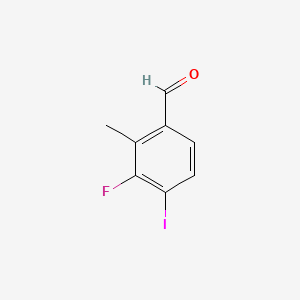

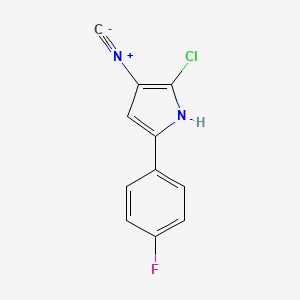

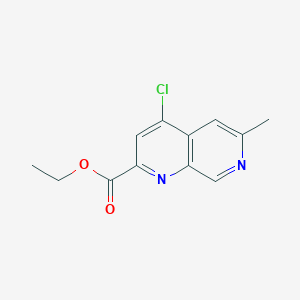
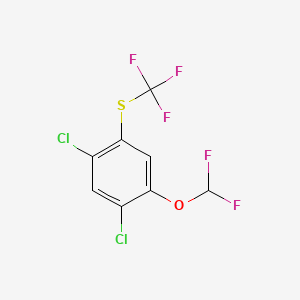
![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B14037119.png)

